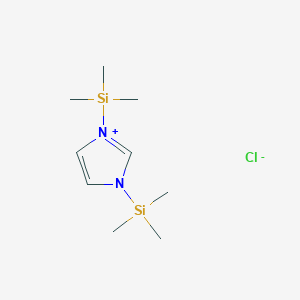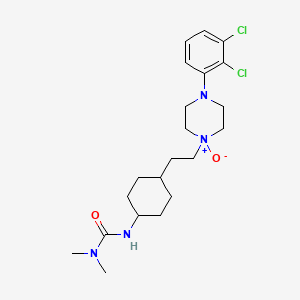
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is a chemical compound that belongs to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound features a central imidazole ring substituted with two trimethylsilyl groups and a chloride anion. This structure imparts unique properties, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride can be synthesized through a two-step process. The first step involves the reaction of N1,N2-diarylbenzene-1,2-diamines with triethyl orthoformate. This reaction is followed by alkoxy abstraction using trimethylsilyl chloride, leading to the formation of the imidazole ring . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using mechanochemical methods. These methods involve the use of ball milling techniques, which provide a solvent-free and eco-friendly alternative to traditional solution-based synthesis . The process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and reducing agents. Reaction conditions often involve inert atmospheres, moderate temperatures, and the use of solvents like tetrahydrofuran or dichloromethane.
Major Products
The major products formed from reactions involving this compound include various substituted imidazolium salts, metal complexes, and reduced or oxidized imidazole derivatives .
Scientific Research Applications
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride primarily involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the imidazolium core can participate in electron transfer and coordination with metals . These properties make it a valuable tool in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
- 1,3-Bis(2,6-diisopropylphenyl)-1H-benzo[d]imidazol-3-ium Chloride
- 1,3-Diphenyl-1H-benzo[d]imidazol-3-ium Chloride
Uniqueness
1,3-Bis(trimethylsilyl)-1H-imidazol-3-ium Chloride is unique due to its trimethylsilyl groups, which provide enhanced stability and reactivity compared to other imidazolium salts. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
Properties
Molecular Formula |
C9H21ClN2Si2 |
|---|---|
Molecular Weight |
248.90 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilylimidazol-1-ium-1-yl)silane;chloride |
InChI |
InChI=1S/C9H21N2Si2.ClH/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChI Key |
BUCAPEUWYDFHEJ-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)N1C=C[N+](=C1)[Si](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)

![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)


![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)



![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)
